Isoamyl acetate - 123-92-2

Isoamyl acetate

Catalog Number: EVT-520540
CAS Number: 123-92-2
Molecular Formula: C7H14O2
CH3COO(CH2)2CH(CH3)2

CH3COO(CH2)2CH(CH3)2
C7H14O2
Molecular Weight: 130.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl acetate (also known as isopentyl acetate) is an organic compound and an ester. It is formed from isoamyl alcohol and acetic acid. [] Isoamyl acetate is a colorless liquid with a strong fruity aroma, similar to bananas and pears. [, ] It is naturally produced by various fruits, including bananas, and is a common component of flavor and fragrance in food, beverages, and other products. [, ]

Isoamyl acetate is used as a model compound in various scientific research fields including food science, microbiology, and chemical engineering due to its well-defined aroma profile and chemical properties. [, , ] Research focuses on its production through both chemical and biological methods, its role in flavor development, and its use in studying olfactory responses and adsorption kinetics. [, , , ]

Synthesis Analysis
  • Microbial Fermentation: Yeasts like Hansenula mrakii, Saccharomyces cerevisiae, and Williopsis saturnus var. saturnus can produce isoamyl acetate during fermentation. [, , ] Controlling fermentation conditions like temperature, aeration, and yeast strain influences the yield and quality of the produced isoamyl acetate. [, , , , , , ]
  • Enzymatic Esterification: Lipases from sources like Candida antarctica can catalyze the esterification of isoamyl alcohol with acetic acid or acetic anhydride, offering a more environmentally friendly approach. [, , ] Immobilized lipases in polyurethane enhance the efficiency and reusability of the biocatalysts. []
Molecular Structure Analysis

The primary chemical reaction involving isoamyl acetate is its synthesis through esterification of isoamyl alcohol with acetic acid. [, , , , ] The reaction is reversible and can be catalyzed by acids or enzymes. [, , , ] The reverse reaction, hydrolysis, breaks down isoamyl acetate into its constituent alcohol and acid. []

Chemical Reactions Analysis
  • Pervaporation Membrane Reactors: Isoamyl acetate synthesis is studied in pervaporation membrane reactors, where water is selectively removed to enhance esterification efficiency. [] This technology is promising for sustainable and high-yield production of isoamyl acetate.
  • Microfluidic Systems: Isoamyl acetate synthesis is integrated into microfluidic systems with enzyme and ionic liquid recycling, offering a miniaturized and highly efficient approach. [] This facilitates precise control over reaction parameters and enhances product recovery.
Mechanism of Action
  • Flavor and Fragrance: Isoamyl acetate interacts with olfactory receptors in the nose, triggering a signal that is interpreted by the brain as a fruity, banana-like aroma. [, , ]
  • Solvent: Isoamyl acetate can dissolve various organic compounds, making it useful in applications like nail polish formulation and penicillin extraction. [, ]
  • Chemoattractant: Isoamyl acetate serves as a chemoattractant for certain organisms, such as Tetrahymena, that are attracted to it as a potential food source. []
Physical and Chemical Properties Analysis

Food Science:

  • Flavor Enhancement: Isoamyl acetate is widely used as a flavoring agent in food and beverages due to its strong banana aroma. [, , ] It is used in confectionery, soft drinks, and other products to impart a fruity flavor. [, ]
  • Flavor Release Studies: Isoamyl acetate is used as a model compound to study flavor release from food matrices, such as emulsions and soft drinks. [, ] Understanding its release kinetics helps optimize food formulation and processing for desired sensory characteristics.

Microbiology:

  • Microbial Flavor Production: Isoamyl acetate is a key flavor compound produced by various yeast species during fermentation. [, , , , , , ] Research focuses on understanding the metabolic pathways involved in its biosynthesis and optimizing fermentation conditions for enhanced production. [, , , , , ]
  • Chemotaxis Studies: Isoamyl acetate is used as a chemoattractant to investigate the chemotactic behavior of microorganisms like Tetrahymena. [] This helps understand microbial ecology and their responses to environmental cues.
Applications
  • Olfactory Studies: Isoamyl acetate is used to investigate olfactory detection thresholds and pleasantness in humans and animals, helping understand sensory perception and its impact on behavior. [, ]
  • Adsorption Kinetics: Isoamyl acetate is employed in studies of adsorption kinetics at the air/solution interface, providing insights into protein behavior and interactions. [, ]
Future Directions
  • Engineering Yeast Strains: Developing yeast strains with enhanced isoamyl acetate production capacity through genetic engineering and directed evolution can contribute to sustainable and efficient flavor production. [, ]
  • Novel Synthesis Methods: Exploring new catalysts and reaction conditions for isoamyl acetate synthesis, focusing on sustainability and efficiency, remains crucial. This includes expanding the use of environmentally friendly approaches like enzymatic esterification and microfluidic reactors. [, , ]
  • Flavor Release Mechanisms: Investigating the complex mechanisms involved in flavor release from food matrices, focusing on how isoamyl acetate interacts with other food components, can improve food design and sensory perception. [, ]
  • Applications in Bioremediation: Exploring the potential use of isoamyl acetate as a chemoattractant in bioremediation strategies for specific pollutants could lead to innovative environmental solutions. []

Isoamyl alcohol

  • Compound Description: Isoamyl alcohol is a colorless liquid alcohol with a pungent odor. It is the most common of the amyl alcohol isomers, and it naturally occurs as a product of fermentation. [] Isoamyl alcohol is a significant fusel alcohol found in fusel oil, a byproduct of ethanol distillation. [] In various industries, particularly the flavor and fragrance industry, it serves as a precursor to isoamyl acetate. []
  • Relevance: Isoamyl alcohol is a direct precursor to isoamyl acetate. The two compounds share similar structures, with isoamyl acetate being formed by the esterification of isoamyl alcohol with acetic acid. [, , , , , ] This reaction is often catalyzed by enzymes, such as alcohol acetyltransferase (AATFase), found in organisms like Saccharomyces cerevisiae. [, ] The presence and activity of AATFase and esterases, which break down isoamyl acetate, directly influence the production and accumulation of isoamyl acetate in fermentation processes. []

Acetic acid

  • Compound Description: Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound. It is the simplest carboxylic acid after formic acid. [, , ] Acetic acid is an essential ingredient in various industries, including food (as vinegar), chemical, and pharmaceutical sectors.
  • Relevance: Acetic acid is a key reactant in the esterification reaction that produces isoamyl acetate. It reacts with isoamyl alcohol, typically in the presence of a catalyst, to form the ester. [, , , , ] The molar ratio of acetic acid to isoamyl alcohol significantly impacts the yield of isoamyl acetate. [, , , ]

Acetyl coenzyme A

  • Relevance: In the biosynthesis of isoamyl acetate, acetyl-CoA serves as the acetyl group donor. Alcohol acetyltransferase (AATFase) catalyzes the transfer of the acetyl group from acetyl-CoA to isoamyl alcohol, forming isoamyl acetate. [, ] This process is essential in yeast and other organisms for producing isoamyl acetate. [, ]

Ethyl acetate

  • Compound Description: Ethyl acetate, also known as ethyl ethanoate, is a colorless liquid ester with a fruity odor. It is commonly used as a solvent, particularly in the production of lacquers and artificial fruit essences. [] In winemaking, it contributes to the fruity aroma of the final product. []
  • Relevance: Ethyl acetate is another ester produced by yeast during fermentation. It is formed similarly to isoamyl acetate, through the esterification of ethanol with acetic acid. [, ] The production of both esters is influenced by various factors, including yeast strain, fermentation temperature, and medium composition. [, , ] The relative concentrations of these esters, along with other flavor compounds, contribute to the complexity and diversity of aroma profiles in beverages like wine and sake. []

Isobutyl acetate

  • Relevance: Isobutyl acetate is structurally similar to isoamyl acetate, differing only in the branching of the alkyl chain. [] Both esters contribute to the fruity aroma profile in various beverages and are produced by yeast during fermentation. [] Controlling the selective biosynthesis of each ester is crucial for achieving desired flavor profiles in products like beer and sake. []

2-Phenylethyl acetate

  • Compound Description: 2-Phenylethyl acetate is a colorless liquid with a sweet, floral odor, often described as resembling roses or honey. It is a natural component of various fruits, including oranges, apples, and grapes, contributing to their aroma profile. [] In alcoholic beverages like wine, it contributes to the overall sensory experience. []
  • Relevance: Like isoamyl acetate, 2-Phenylethyl acetate is an ester produced by yeast during fermentation. [, , ] Both esters are significantly influenced by the yeast strain used, and certain strains might exhibit a preference for synthesizing one ester over another. [, ] This highlights the importance of yeast strain selection in achieving desired flavor profiles in fermented beverages. []

Other Acetate Esters (Ethyl hexanoate, Ethyl octanoate, Ethyl caproate, Ethyl caprylate, Ethyl decanoate, Hexyl acetate)

  • Compound Description: These compounds are all esters with varying chain lengths and structures. They contribute to a range of fruity and floral aromas in beverages like wine and sake. [, ]
  • Relevance: These esters are produced by yeast during fermentation, similar to isoamyl acetate. [, ] The specific types and concentrations of these esters can be influenced by factors like yeast strain, fermentation temperature, and medium composition. [, ]

L-leucine

  • Compound Description: L-leucine is an essential branched-chain amino acid involved in protein synthesis and various metabolic processes. [, ]
  • Relevance: L-leucine plays a crucial role in the metabolic pathway leading to isoamyl alcohol and subsequently, isoamyl acetate production. [, ] Excess leucine can inhibit this pathway through feedback mechanisms, affecting the production of both compounds. [, ] Yeast mutants resistant to leucine analogs, such as 5,5,5-trifluoro-DL-leucine, have been shown to produce higher levels of isoamyl acetate due to the disruption of this feedback inhibition. [, ]

Linoleic acid

  • Relevance: The presence of linoleic acid in the growth medium of sake yeast (Saccharomyces cerevisiae) has been shown to inversely correlate with the formation of isoamyl acetate. [] This suggests that the fatty acid composition of the yeast cell membrane, which can be influenced by the presence of linoleic acid in the growth medium, might play a role in the regulation of flavor ester production. []

Properties

CAS Number

123-92-2

Product Name

Isoamyl acetate

IUPAC Name

3-methylbutyl acetate

Molecular Formula

C7H14O2
CH3COO(CH2)2CH(CH3)2

CH3COO(CH2)2CH(CH3)2
C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3

InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.02 M
2 mg/mL at 25 °C
In water, 2000 mg/L at 25 °C
Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume.
Miscible with alcohol, ether, ethyl acetate, amyl alcohol.
1:3 in 60% alcohol; miscible with most fixed oils
Solubility in water, g/100ml at 20 °C: 0.2
Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol
1ml in 3ml 60% ethanol (in ethanol)
0.3%

Synonyms

3-Methyl-1-butanol Acetate; Isoamyl Ester Acetic Acid; Isopentyl Alcohol Acetate; 3-Methyl-1-butyl Acetate; 3-Methylbutyl Acetate; 3-Methylbutyl Ethanoate; Acetic Acid 3-Methyl-1-butyl Ester; Acetic Acid 3-Methylbutyl Ester; Acetic Acid Isopentyl Est

Canonical SMILES

CC(C)CCOC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.